REACTION_SMILES
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[CH3:22][N:23]([CH3:24])[CH:25]=[O:26].[Cl:12][c:13]1[cH:14][cH:15][c:16]([C:17]#[N:18])[cH:19][cH:20]1.[H-:1].[Na+:2].[OH2:21].[n:3]1[cH:4][nH:5][c:6]2[c:7]1[cH:8][cH:9][cH:10][cH:11]2>>[n:3]1(-[c:13]2[cH:14][cH:15][c:16]([C:17]#[N:18])[cH:19][cH:20]2)[cH:4][n:5][c:6]2[c:7]1[cH:8][cH:9][cH:10][cH:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2[nH]cnc2c1
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Name
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Type
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product
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Smiles
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N#Cc1ccc(-n2cnc3ccccc32)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |